An In-depth Technical Guide to the Synthesis of MK-0736 Hydrochloride
An In-depth Technical Guide to the Synthesis of MK-0736 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for MK-0736 hydrochloride, also known as Gefapixant hydrochloride. The synthesis is a multi-step process that has been optimized for efficiency and sustainability. This document details the experimental protocols for each key step, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway to aid in understanding.
I. Overview of the Synthetic Pathway
The synthesis of MK-0736 (Gefapixant) commences from readily available starting materials and proceeds through several key intermediates. The core of the molecule is constructed through a convergent synthesis, involving the preparation of a substituted methoxyphenol and a diaminopyrimidine core, which are subsequently coupled and further functionalized. The final step involves the formation of the hydrochloride salt.
II. Detailed Experimental Protocols and Data
The following sections provide detailed experimental procedures for each major step in the synthesis of the Gefapixant free base, followed by a proposed method for its conversion to the hydrochloride salt.
Step 1: Synthesis of 2-isopropyl-4-methoxyphenol
This two-step process begins with the bromination of 2-isopropylphenol, followed by a copper-catalyzed methoxylation.[1]
Step 1a: Bromination of 2-isopropylphenol
A solution of 2-isopropylphenol in a suitable organic solvent is treated with a brominating agent, such as N-bromosuccinimide (NBS), to regioselectively install a bromine atom at the para position to the hydroxyl group.
Experimental Protocol: Synthesis of 4-bromo-2-isopropylphenol
To a solution of 2-isopropylphenol in acetonitrile, N-bromosuccinimide (1.05 equivalents) is added portion-wise at a controlled temperature of 0-5 °C. The reaction mixture is stirred for 2-3 hours until complete consumption of the starting material is observed by HPLC analysis. The reaction is then quenched with an aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by crystallization.
Step 1b: Copper-Catalyzed Methoxylation
The resulting 4-bromo-2-isopropylphenol is then subjected to a copper-catalyzed methoxylation reaction to yield the desired 2-isopropyl-4-methoxyphenol.
Experimental Protocol: Synthesis of 2-isopropyl-4-methoxyphenol
A mixture of 4-bromo-2-isopropylphenol, sodium methoxide (2.0 equivalents), and a catalytic amount of a copper(I) salt (e.g., CuI, 5 mol%) in a suitable solvent such as methanol or DMF is heated at 80-100 °C for 12-18 hours under an inert atmosphere. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Typical Yield (%) | Purity (%) |
| 1a. Bromination | 2-isopropylphenol | N-Bromosuccinimide | Acetonitrile | 90-95 | >98 |
| 1b. Methoxylation | 4-bromo-2-isopropylphenol, Sodium methoxide | Copper(I) Iodide | Methanol/DMF | 85-90 | >99 |
Step 2: Synthesis of the Diaminopyrimidine Core
The diaminopyrimidine core is synthesized via a one-pot formylation-cyclization sequence.[2]
Experimental Protocol: Synthesis of 5-((2-isopropyl-4-methoxyphenoxy)methyl)pyrimidine-2,4-diamine
2-isopropyl-4-methoxyphenol is reacted with a suitable formylating agent in the presence of a base. The resulting intermediate is then cyclized with guanidine to form the diaminopyrimidine ring. This process can be carried out in a one-pot fashion. To a solution of 2-isopropyl-4-methoxyphenol in a suitable solvent, a formylating agent and a base are added. After the formylation is complete, guanidine hydrochloride and a stronger base are added, and the mixture is heated to effect cyclization. The product precipitates upon cooling and can be isolated by filtration.[2]
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 2. Diaminopyrimidine Synthesis | 2-isopropyl-4-methoxyphenol, Formylating agent | Guanidine HCl, Base | DMF | 88-94 | >99 |
Step 3: Sulfonamidation
The diaminopyrimidine intermediate is then sulfonylated to introduce the sulfonamide group, yielding the Gefapixant free base.[3]
Experimental Protocol: Synthesis of 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide (Gefapixant Free Base)
The diaminopyrimidine intermediate is treated with chlorosulfonic acid in a suitable solvent at a low temperature to form the corresponding sulfonyl chloride. This intermediate is then reacted in situ with aqueous ammonia to afford the desired sulfonamide. The product is isolated by precipitation and filtration, followed by washing and drying.[3]
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 3. Sulfonamidation | 5-((2-isopropyl-4-methoxyphenoxy)methyl)pyrimidine-2,4-diamine | Chlorosulfonic acid, Ammonia | Acetonitrile | 85-90 | >99 |
Step 4: Formation of MK-0736 Hydrochloride
The final step is the conversion of the Gefapixant free base to its hydrochloride salt, MK-0736. While the literature extensively covers the citrate salt, a standard and effective method for hydrochloride salt formation is proposed below.
Proposed Experimental Protocol: Synthesis of MK-0736 Hydrochloride
The Gefapixant free base is dissolved in a suitable organic solvent in which the hydrochloride salt is sparingly soluble, such as isopropanol or ethyl acetate. To this solution, a stoichiometric amount of hydrochloric acid (either as a solution in a compatible organic solvent like isopropanol or dioxane, or as gaseous HCl) is added slowly with stirring at room temperature. The hydrochloride salt is expected to precipitate out of the solution. The slurry is stirred for an additional 1-2 hours to ensure complete salt formation. The solid product is then collected by filtration, washed with the chosen organic solvent to remove any unreacted free base and excess HCl, and dried under vacuum to yield MK-0736 hydrochloride. The purity of the final salt should be confirmed by analytical methods such as HPLC and NMR spectroscopy.
| Step | Reactants | Key Reagents | Solvent | Expected Yield (%) | Expected Purity (%) |
| 4. Hydrochloride Salt Formation | Gefapixant Free Base | Hydrochloric Acid | Isopropanol/Ethyl Acetate | >95 | >99.5 |
III. Visualization of the Synthesis Pathway
The following diagrams illustrate the key transformations in the synthesis of MK-0736 hydrochloride.
IV. Conclusion
This technical guide outlines a robust and efficient synthesis of MK-0736 hydrochloride. The described pathway utilizes well-established chemical transformations and has been optimized for large-scale production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development. The proposed method for the final hydrochloride salt formation is based on standard chemical principles and provides a reliable route to the desired active pharmaceutical ingredient. Further optimization of the final salt formation step may be possible depending on the desired crystalline form and particle size specifications.
